2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS No.: 2097930-40-8
Cat. No.: VC4319652
Molecular Formula: C20H20N4O3
Molecular Weight: 364.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097930-40-8 |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.405 |
| IUPAC Name | (3-quinoxalin-2-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C20H20N4O3/c25-20(19-14-5-1-4-8-17(14)27-23-19)24-10-9-13(12-24)26-18-11-21-15-6-2-3-7-16(15)22-18/h2-3,6-7,11,13H,1,4-5,8-10,12H2 |
| Standard InChI Key | LWNNTZZIJBZSGV-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |
Introduction
Quinoxaline
Quinoxaline is a heterocyclic aromatic compound known for its biological activities, including anticancer and antimicrobial effects . Quinoxaline derivatives have been extensively studied for their therapeutic potential, often showing promising results in inhibiting tumor growth and microbial proliferation .
Tetrahydro-1,2-benzoxazole
Tetrahydro-1,2-benzoxazole is a component of various biologically active compounds. It is known for its presence in molecules with potential pharmacological activities . The 3-carbonyl derivative of this compound is likely to form amide bonds with other molecules, enhancing its reactivity and potential biological activity.
Pyrrolidine
Pyrrolidine is a cyclic amine that often serves as a building block in organic synthesis. Its incorporation into complex molecules can enhance their solubility and interaction with biological targets.
Synthesis and Characterization
The synthesis of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline would likely involve a multi-step process, including the formation of the tetrahydro-1,2-benzoxazole-3-carbonyl moiety and its subsequent coupling with pyrrolidine and quinoxaline. Characterization would typically involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Potential Biological Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume